molecular formula C15H13N3O4S3 B3982914 N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B3982914
M. Wt: 395.5 g/mol
InChI Key: AKNSIAWASPRKJE-UHFFFAOYSA-N
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Description

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety linked to a nitrobenzene sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE typically involves the reaction of 2-mercaptobenzothiazole with an appropriate ethylating agent, followed by nitration and sulfonation steps. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions employed .

Scientific Research Applications

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to bind to specific sites on proteins, altering their function. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of a benzothiazole moiety with a nitrobenzene sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c19-18(20)11-4-3-5-12(10-11)25(21,22)16-8-9-23-15-17-13-6-1-2-7-14(13)24-15/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNSIAWASPRKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE
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N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE
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N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE

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